molecular formula C34H27P B061724 [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane CAS No. 175648-45-0

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane

Cat. No. B061724
M. Wt: 466.5 g/mol
InChI Key: JKNVWQAMGWXTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane, also known as MNP, is a phosphine ligand commonly used in organic synthesis and catalysis. MNP is a versatile ligand that can be used in various reactions to form new carbon-carbon and carbon-heteroatom bonds.

Mechanism Of Action

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane acts as a bidentate ligand, coordinating with transition metals through its phosphorus and naphthalene moieties. The coordination of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane with transition metals enhances the reactivity of the metal center and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions is still being investigated, and further studies are needed to fully understand its role in catalysis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been reported to have low toxicity and is considered safe for use in lab experiments. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used in the synthesis of biologically active compounds, such as anticancer agents and antibiotics, indicating its potential for pharmaceutical applications.

Advantages And Limitations For Lab Experiments

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has several advantages in lab experiments, including its high stability, low toxicity, and versatility as a ligand in various reactions. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has some limitations, such as its high cost and limited availability. Further research is needed to develop more efficient and cost-effective synthesis methods for [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane.

Future Directions

There are several future directions for the research on [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. One direction is to investigate the mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions and to develop new catalytic systems using [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane as a ligand. Another direction is to explore the potential of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in the synthesis of biologically active compounds and to develop new pharmaceutical applications. Additionally, research on the synthesis of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane and its derivatives is needed to improve the efficiency and reduce the cost of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane synthesis.

Scientific Research Applications

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been widely used in various organic synthesis reactions, including Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used as a ligand in transition metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation reactions. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has shown promising results in these reactions, indicating its potential as a versatile ligand in organic synthesis and catalysis.

properties

CAS RN

175648-45-0

Product Name

[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane

Molecular Formula

C34H27P

Molecular Weight

466.5 g/mol

IUPAC Name

[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane

InChI

InChI=1S/C34H27P/c1-25-20-21-26-12-8-10-18-31(26)33(25)34-28(23-22-27-13-9-11-19-32(27)34)24-35(29-14-4-2-5-15-29)30-16-6-3-7-17-30/h2-23H,24H2,1H3

InChI Key

JKNVWQAMGWXTBP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 g (7.3 mmol) of 4,4-diphenyl-4,5-dihydro-3H-dinaphtho-[2,1-c:1',2'-e]phosphepinium bromide are suspended under a protective gas in 70 ml of absolute toluene. 500 mg (14.3 mmol) of lithium aluminum hydride are added to this suspension and the reaction solution is heated to boiling for 5 hours. Unreacted lithium aluminum hydride is subsequently filtered off. The organic phase is extracted with 20 ml of 1N sodium hydroxide solution and subsequently with 20 ml portions of water until the aqueous phase has a pH of from 6 to 7. The organic phase is dried over sodium sulfate and the toluene is drawn off at 12 torr/40° C. The wax-like residue is admixed with 15 ml of oxygen-free isopropanol, boiled and crystallized.
Name
4,4-diphenyl-4,5-dihydro-3H-dinaphtho-[2,1-c:1',2'-e]phosphepinium bromide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

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